molecular formula C11H12O2 B3424921 Lachnophyllum ester CAS No. 3788-06-5

Lachnophyllum ester

Cat. No.: B3424921
CAS No.: 3788-06-5
M. Wt: 176.21 g/mol
InChI Key: LWONXTYZMYZRSU-MDZDMXLPSA-N
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Description

Lachnophyllum ester is a naturally occurring compound found in the essential oils of certain plant species, such as Conyza bonariensis. It is known for its biological activities, including nematocidal, antileishmanial, and antimycobacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lachnophyllum ester can be synthesized through various organic reactions. One common method involves the use of acetylenic compounds. For example, the synthesis of (2Z)-Lachnophyllum methyl ester involves the reaction of acetylenic precursors under specific conditions . The reaction typically requires the use of solvents like toluene, dichloromethane, and tetrahydrofuran, and may involve catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants like Conyza bonariensis. The extraction process can be optimized using techniques such as accelerated solvent extraction, which reduces the use of toxic solvents and increases yield .

Scientific Research Applications

Lachnophyllum ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Lachnophyllum ester involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to disrupt the cell membrane of Leishmania parasites. Similarly, its antimycobacterial activity involves the inhibition of key enzymes in the Mycobacterium tuberculosis metabolic pathway .

Comparison with Similar Compounds

Lachnophyllum ester is often compared with similar compounds such as Lachnophyllum lactone and matricaria ester. While all these compounds exhibit biological activities, this compound is unique due to its higher potency in certain applications, such as nematocidal and antileishmanial activities .

List of Similar Compounds

Properties

IUPAC Name

methyl (E)-dec-2-en-4,6-diynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-4H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWONXTYZMYZRSU-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC#CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC#CC#C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191313
Record name 2-Decene-4,6-diynoic acid, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3788-06-5, 505-01-1
Record name Lachnophyllum ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3788-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Decene-4,6-diynoic acid, methyl ester, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Decene-4,6-diynoic acid, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACHNOPHYLLUM ESTER, CIS
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Decene-4,6-diynoic acid, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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